Cas no 941893-97-6 (N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide)

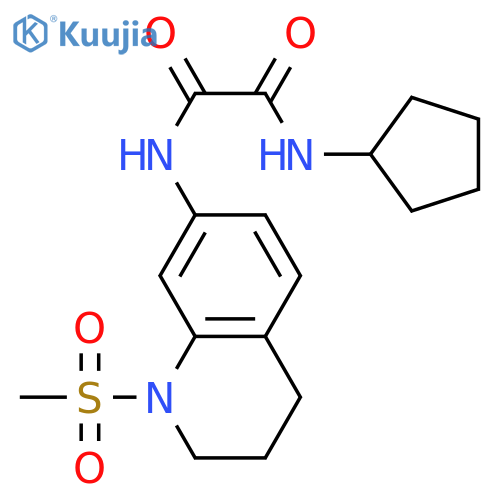

941893-97-6 structure

商品名:N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

CAS番号:941893-97-6

MF:C17H23N3O4S

メガワット:365.447222948074

CID:5499466

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide 化学的及び物理的性質

名前と識別子

-

- N-cyclopentyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

- N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

-

- インチ: 1S/C17H23N3O4S/c1-25(23,24)20-10-4-5-12-8-9-14(11-15(12)20)19-17(22)16(21)18-13-6-2-3-7-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,21)(H,19,22)

- InChIKey: UFURHIVMJRCHLB-UHFFFAOYSA-N

- ほほえんだ: C(NC1CCCC1)(=O)C(NC1=CC2=C(C=C1)CCCN2S(C)(=O)=O)=O

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2786-0002-100mg |

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |

941893-97-6 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2786-0002-20μmol |

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |

941893-97-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2786-0002-1mg |

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |

941893-97-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2786-0002-20mg |

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |

941893-97-6 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2786-0002-50mg |

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |

941893-97-6 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2786-0002-3mg |

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |

941893-97-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2786-0002-25mg |

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |

941893-97-6 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2786-0002-75mg |

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |

941893-97-6 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2786-0002-10mg |

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |

941893-97-6 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2786-0002-5μmol |

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |

941893-97-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

941893-97-6 (N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide) 関連製品

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬